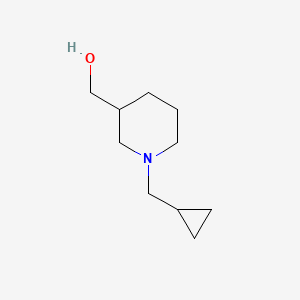

(1-(Cyclopropylmethyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(cyclopropylmethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-10-2-1-5-11(7-10)6-9-3-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLRSIRQHYRPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Nitrogen with Cyclopropylmethyl Halide

- Reaction Conditions:

- Starting from tert-butyl (R)-piperidin-3-ylcarbamate dissolved in dry acetonitrile.

- Addition of a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the nitrogen.

- Reaction with (bromomethyl)cyclopropane at 50 °C for approximately 12 hours.

- Workup:

- Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and concentration.

- Purification by column chromatography yields tert-butyl (R)-(1-(cyclopropylmethyl)piperidin-3-yl)carbamate with ~90% yield.

- Characterization:

- Confirmed by IR, 1H NMR, 13C NMR, and HRMS data indicating successful alkylation.

Deprotection to Obtain the Free Amine

- Reaction Conditions:

- Treatment of the carbamate intermediate with 1.5 M HCl in methanol at 15 °C for 1 hour.

- Outcome:

- Removal of the tert-butyl protecting group to yield the corresponding free amine as a white solid with ~99% yield.

Introduction of the Hydroxymethyl Group at the 3-Position

- Typical Strategy:

- Reduction of esters or carboxylates at the 3-position to the corresponding alcohol using hydride reagents.

- Example Procedure:

- Reduction of ethyl 1-methylpiperidine-3-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperature (around 20 °C).

- After stirring for 1.5 hours, quenching with water and sodium hydroxide solution, filtration, and evaporation yields (R)-(1-methylpiperidin-3-yl)methanol with 94% yield.

- This procedure can be adapted for the cyclopropylmethyl-substituted analog by starting from the corresponding ester or carbamate intermediate.

Data Table Summarizing Key Reaction Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of tert-butyl (R)-piperidin-3-ylcarbamate | (Bromomethyl)cyclopropane, DIPEA, ACN, 50 °C, 12 h | 90 | Purified by column chromatography |

| 2 | Deprotection of carbamate to free amine | 1.5 M HCl/MeOH, 15 °C, 1 h | 99 | Direct use in next step without purification |

| 3 | Reduction of ester to alcohol | LiAlH4 in THF, 20 °C, 1.5 h | 94 | Quenched with water and NaOH; filtration step |

Research Findings and Considerations

- The alkylation step is critical for introducing the cyclopropylmethyl substituent selectively at the nitrogen. Using a mild base (DIPEA) and controlled temperature prevents side reactions and ensures high selectivity.

- The carbamate protecting group on the piperidine nitrogen stabilizes the intermediate during alkylation and can be cleanly removed under acidic methanolic conditions to reveal the free amine.

- Reduction of esters to alcohols using lithium aluminum hydride is a well-established, high-yielding method, applicable to various substituted piperidine derivatives. This step introduces the hydroxymethyl group at the 3-position effectively.

- The overall synthetic sequence is modular and amenable to scale-up, with reported yields consistently above 90% for each step under optimized conditions.

- Spectroscopic characterization (IR, NMR, HRMS) confirms the structure and purity of intermediates and final products, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylmethyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, (1-(Cyclopropylmethyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to exert pharmacological effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylmethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability Notes |

|---|---|---|---|---|---|

| This compound | 1247685-08-0 | C₁₀H₁₉NO | 169.3 | Cyclopropylmethyl, hydroxymethyl | Stable under recommended storage |

| [1-(Propan-2-yl)piperidin-3-yl]methanol | Not specified | C₉H₁₉NO | 157.3 | Isopropyl, hydroxymethyl | Limited stability data available |

| [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride | 1356339-06-4 | C₇H₁₃F₃NO·HCl | 223.6 | Trifluoromethyl, hydroxymethyl | Hydrochloride salt enhances solubility |

| 1-Methylcyclopentanol | 1462-03-9 | C₆H₁₂O | 100.16 | Cyclopentanol with methyl group | Volatile; lower thermal stability |

Key Observations:

The trifluoromethyl group in [4-(trifluoromethyl)piperidin-3-yl]methanol hydrochloride enhances hydrophobicity and metabolic stability, making it advantageous in medicinal chemistry applications .

Stability: The target compound demonstrates stability under standard storage conditions, whereas 1-methylcyclopentanol (a non-piperidine analog) is more volatile and prone to oxidation due to its smaller alicyclic structure .

Functional Applications: Piperidine methanol derivatives are often explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets. The cyclopropylmethyl group may confer unique pharmacokinetic properties, such as increased blood-brain barrier permeability compared to bulkier substituents like trifluoromethyl .

Reactivity and Hazard Profile Comparisons

Table 2: Hazard and Reactivity Profiles

| Compound Name | GHS Classification | Hazardous Decomposition Products | Fire-Fighting Recommendations |

|---|---|---|---|

| This compound | No data available | CO, NOₓ | Dry sand, alcohol-resistant foam |

| 1-Methylcyclopentanol | Not classified | CO, aldehydes | CO₂, dry chemical, foam |

| [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride | Not available | HCl, CO, NOₓ | Use self-contained breathing apparatus |

Key Findings:

- The target compound shares decomposition products (CO, NOₓ) with other piperidine derivatives under combustion, necessitating similar fire-safety protocols .

- Unlike 1-methylcyclopentanol, which may release aldehydes, the target compound’s decomposition is less characterized, highlighting a gap in current safety data .

Biological Activity

(1-(Cyclopropylmethyl)piperidin-3-yl)methanol is a piperidine derivative notable for its structural complexity and potential biological activity. This compound has garnered attention due to its implications in medicinal chemistry, particularly concerning its interactions with central nervous system (CNS) targets. The presence of the cyclopropylmethyl group at the first position and a hydroxymethyl group at the third position of the piperidine ring contributes to its unique biological profile.

The chemical formula for this compound is C_{11}H_{17}N_O. Its structure can be characterized as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Cyclopropylmethyl Group : A three-membered cyclopropane ring attached to a methylene bridge.

- Hydroxymethyl Group : A -CH2OH functional group at the third position of the piperidine.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to CNS targets. The compound has been implicated in various studies focusing on its pharmacological effects, including:

- CNS Activity : The compound has shown potential in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.

- Anticancer Properties : Preliminary studies suggest that it may possess anti-cancer activity through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : It has been associated with reducing inflammation, indicating potential applications in treating inflammatory diseases.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. Specifically, it may influence:

- Receptor Binding : The compound's structure allows it to bind effectively to certain receptor sites, potentially affecting their activation and downstream signaling.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. Below is a table summarizing these compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains a piperidine ring and trifluoromethyl group | Focused on GPR119 receptor activity |

| 3-(piperidinyl)-1H-indazole | Indazole core with piperidine substitution | Potential anti-cancer properties |

| (3-pyrrolidin-1-ylindazol-1-yl)methanol | Indazole structure with pyrrolidine | Different nitrogen heterocycle affecting activity |

This table highlights the diversity within piperidine derivatives while emphasizing the unique cyclopropylmethyl substitution in this compound, which may confer distinct biological properties.

Case Studies

Several case studies have explored the biological effects of this compound:

- CNS Targeting Study : In a study involving animal models, this compound demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Anticancer Research : Laboratory experiments indicated that this compound inhibited the proliferation of certain cancer cell lines, leading researchers to investigate its use as a chemotherapeutic agent.

- Inflammation Model : In vitro studies showed that this compound reduced pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory conditions.

Q & A

Q. What methodologies optimize the compound's stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability testing at pH 1–12 (using HCl/NaOH buffers) and analyze degradation products via LCMS. Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots predict shelf-life. Formulation studies with cyclodextrins or liposomes can enhance stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.